11-Oxomogroside IVA
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Overview
Description
11-Oxomogroside IVA is a natural compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound belongs to the mogroside family, which are cucurbitane-type triterpene glycosides. Monk fruit has been traditionally used in Chinese medicine and is known for its intense sweetness and various health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxomogroside IVA involves the extraction of mogrosides from monk fruit, followed by chemical or enzymatic modifications. The primary method includes:
Extraction: Ethanol extraction of dried monk fruit powder to obtain mogrosides.
Chemical Conversion: Chemical modification of mogrosides to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction and purification processes. Carbon dioxide extraction has been found to be efficient for extracting mogrosides, including this compound .
Chemical Reactions Analysis
Types of Reactions: 11-Oxomogroside IVA undergoes various chemical reactions, including:
Oxidation: Introduction of oxo groups at specific positions.
Reduction: Conversion of oxo groups to hydroxyl groups.
Substitution: Replacement of glycosyl moieties with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Typically carried out in aqueous or organic solvents under controlled temperature and pH.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .
Scientific Research Applications
11-Oxomogroside IVA has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 11-Oxomogroside IVA involves its interaction with various molecular targets and pathways:
Antioxidative Effects: Scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and mediators.
Blood Glucose Modulation: Enhances insulin sensitivity and promotes glucose uptake in cells.
Comparison with Similar Compounds
Mogroside V: Another major mogroside found in monk fruit, known for its intense sweetness and health benefits.
11-Oxomogroside V: Similar in structure but with different glycosylation patterns.
Siamenoside I and II: Other cucurbitane-type triterpene glycosides with similar biological activities.
Uniqueness: 11-Oxomogroside IVA is unique due to its specific glycosylation pattern and the presence of an oxo group at the 11th position, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C54H90O24 |
---|---|
Molecular Weight |
1123.3 g/mol |
IUPAC Name |
(3S,8R,9R,10R,13R,14S,17R)-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C54H90O24/c1-22(9-13-33(51(4,5)70)78-49-45(69)41(65)37(61)29(76-49)21-72-47-43(67)39(63)35(59)27(19-56)74-47)23-15-16-52(6)30-12-10-24-25(54(30,8)31(57)17-53(23,52)7)11-14-32(50(24,2)3)77-48-44(68)40(64)36(60)28(75-48)20-71-46-42(66)38(62)34(58)26(18-55)73-46/h10,22-23,25-30,32-49,55-56,58-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48+,49+,52+,53-,54+/m1/s1 |
InChI Key |
KKXXOFXOLSCTDL-SWNJDNQZSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C |
Origin of Product |
United States |
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